molecular formula C19H28O B3429882 1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone CAS No. 78531-59-6

1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone

Cat. No.: B3429882
CAS No.: 78531-59-6
M. Wt: 272.4 g/mol
InChI Key: ALIWXHRFAQHUSM-UHFFFAOYSA-N
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Description

1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone (CAS 78531-59-6, EC 426-830-7) is a substituted acetophenone derivative characterized by a trans-4-pentylcyclohexyl group attached to the para position of the phenyl ring. Its structure combines a rigid cyclohexyl moiety with a flexible pentyl chain, influencing its physicochemical and biological properties. The compound is notable for its applications in materials science and organic synthesis, though regulatory classifications highlight hazards such as skin sensitization (Skin Sens. 1) and aquatic chronic toxicity (Aquatic Chronic 4) .

Properties

IUPAC Name

1-[4-(4-pentylcyclohexyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h11-14,16,18H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIWXHRFAQHUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389267, DTXSID801250078
Record name ST002072
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trans-4-Pentylcyclohexyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78531-59-6, 66227-32-5
Record name 1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078531596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ST002072
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trans-4-Pentylcyclohexyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(trans-4-pentylcyclohexyl)phenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkylcyclohexylphenyl Ethanones

Key Compounds:
  • 1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone (EC 426-460-6)
  • 1-(4-(trans-4-Butylcyclohexyl)phenyl)ethanone (EC 427-320-7)
  • 1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone (EC 426-830-7)
Structural and Hazard Comparison:
Property Ethyl Derivative Butyl Derivative Pentyl Derivative
Alkyl Chain Length C2 C4 C5
EC Number 426-460-6 427-320-7 426-830-7
Hazard Classification Skin Sens. 1 (H317) Skin Sens. 1 (H317), Aquatic Chronic 4 (H413) Skin Sens. 1 (H317), Aquatic Chronic 4 (H413)
Regulatory Phrases R43 R43, R53 R43, R53

Key Findings :

  • Increasing alkyl chain length correlates with heightened aquatic chronic toxicity (e.g., pentyl > butyl > ethyl) .
  • All three compounds are skin sensitizers (R43), but only butyl and pentyl derivatives exhibit R53 (aquatic hazard) due to increased lipophilicity and environmental persistence .

Cyclohexylphenyl Ethanones with Varied Substituents

Key Compounds:
  • 1-(4-Cyclohexylphenyl)ethanone (CAS 18594-05-3)
  • 1-[4-(2-Phenylcyclopropyl)phenyl]ethanone (CAS 14637-69-5)
  • 1-(4-Styrylphenyl)ethanone (CAS 20488-42-0)
Physical and Functional Comparison:
Compound Substituent Melting Point (°C) Notable Properties
1-(4-Cyclohexylphenyl)ethanone Cyclohexyl (no alkyl chain) Not reported Higher rigidity due to unsubstituted cyclohexane
This compound trans-4-Pentylcyclohexyl Not reported Enhanced lipophilicity and thermal stability
1-(4-Styrylphenyl)ethanone Styryl (C=C-Ph) Not reported Conjugated π-system for potential optoelectronic applications

Key Findings :

  • The trans-4-pentylcyclohexyl group provides a balance between rigidity (cyclohexane) and flexibility (pentyl chain), optimizing solubility in non-polar solvents .
  • Styryl and cyclopropyl substituents introduce electronic effects (e.g., conjugation or strain), altering reactivity compared to alkylcyclohexyl analogs .

Hydroxy- and Alkoxy-Substituted Ethanones

Key Compounds:
  • 1-[2-Hydroxy-4-(pentyloxy)phenyl]ethanone (CAS 101002-29-3)
  • 1-(4-Isopropoxyphenyl)ethanone (CAS Not listed)
Compound Substituent Melting Point (°C) Application
1-[2-Hydroxy-4-(pentyloxy)phenyl]ethanone Pentyloxy, hydroxy 287 UV-absorbing materials
1-(4-Isopropoxyphenyl)ethanone Isopropoxy Not reported Pharmaceutical intermediate
This compound trans-4-Pentylcyclohexyl Not reported Research chemical with regulatory restrictions

Key Findings :

  • Hydroxy/alkoxy groups enhance hydrogen bonding and UV absorption, contrasting with the hydrophobic alkylcyclohexyl derivatives .
  • The pentylcyclohexyl compound’s lack of polar groups limits solubility in aqueous media but improves compatibility with polymers .

Data Tables

Table 1: Hazard Profiles of Alkylcyclohexylphenyl Ethanones

Compound (EC Number) Skin Sensitization Aquatic Toxicity Regulatory Codes
1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone (426-460-6) H317 (Cat. 1) None R43
1-(4-(trans-4-Butylcyclohexyl)phenyl)ethanone (427-320-7) H317 (Cat. 1) H413 (Chronic 4) R43, R53
This compound (426-830-7) H317 (Cat. 1) H413 (Chronic 4) R43, R53

Table 2: Thermal Properties of Selected Ethanones

Compound Fusion Enthalpy (ΔHfus, kJ/mol) Temperature (K) Method
This compound 37.95 409 DSC
1-(4-Cyclohexylphenyl)ethanone Not reported

Biological Activity

1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone, also known by its CAS number 66227-32-5, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a phenyl group substituted with a trans-pentylcyclohexyl moiety. This unique arrangement contributes to its physical and chemical properties, influencing its interactions with biological systems.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The table below highlights key differences and similarities:

Compound NameStructure FeatureKey Differences
1-(4-Pentylphenyl)ethanoneLacks cyclohexyl groupSimpler structure
1-(Cyclohexyl)phenylethanoneLacks pentyl substitutionDifferent alkyl chain length

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, insights can be drawn from studies on related compounds:

Anti-inflammatory Activity

Research has indicated that compounds with similar structures possess anti-inflammatory properties. For instance, studies have shown that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may exhibit similar effects, warranting further investigation.

Antioxidant Potential

Compounds derived from similar chemical classes have also demonstrated antioxidant activities. For example, extracts containing phenolic compounds have been noted for their ability to scavenge free radicals and reduce oxidative stress. This potential antioxidant effect could be an important aspect of the biological activity of this compound.

Future Directions

The exploration of the biological activity of this compound is still in its early stages. Future research should focus on:

  • In Vivo Studies : Comprehensive assessments to evaluate pharmacokinetics and therapeutic potential.
  • Mechanistic Studies : Investigating specific molecular pathways influenced by this compound.
  • Broader Applications : Exploring its use in medicinal chemistry for developing new therapeutic agents targeting inflammation or oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone
Reactant of Route 2
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1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone

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